molecular formula C12H16O B2628138 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 78772-92-6

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B2628138
CAS No.: 78772-92-6
M. Wt: 176.259
InChI Key: WHWACPGVVKPTKV-UHFFFAOYSA-N
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Description

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol (CAS: 78772-92-6) is a partially hydrogenated naphthalene derivative with an ethyl group at the 6-position and a hydroxyl group at the 1-position. Its molecular formula is C₁₂H₁₆O, and it has a molecular weight of 176.25 g/mol . The compound’s structure combines the rigidity of the aromatic system with the flexibility of the saturated tetrahydronaphthalene ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

6-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h3-5,9,13H,2,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWACPGVVKPTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of 6-ethyl-1-naphthol. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the reduction of 6-ethyl-1-naphthaldehyde using sodium borohydride in an alcohol solvent .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a continuous flow reactor where the naphthol derivative is hydrogenated in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-ethyl-1-naphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 6-ethyl-1-tetralin using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: 6-Ethyl-1-naphthoquinone.

    Reduction: 6-Ethyl-1-tetralin.

    Substitution: Various substituted naphthalenols depending on the electrophile used.

Scientific Research Applications

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of fragrances and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table highlights critical structural and functional differences between 6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound C₁₂H₁₆O 176.25 -OH (1), -C₂H₅ (6) Partially hydrogenated ring; ethyl enhances lipophilicity
5,6,7,8-Tetrahydro-1-naphthol C₁₀H₁₂O 148.20 -OH (1) Base structure without substituents; simpler reactivity
(5R)-5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol C₁₀H₁₃NO 163.22 -OH (1), -NH₂ (5) Amino group enables nucleophilic reactions; stereospecific biological activity
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol C₁₀H₁₁BrO 227.10 -OH (1), -Br (4) Bromine facilitates electrophilic substitution; higher molecular weight
6-Ethylnaphthalen-1-ol C₁₂H₁₂O 172.23 -OH (1), -C₂H₅ (6) Fully aromatic naphthalene; increased planarity and conjugation
Ethyl vs. Amino Substituents
  • Its steric bulk may hinder certain reactions at the 6-position .
  • (5R)-5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol: The amino group enables participation in Schiff base formation or amidation, making it a precursor for bioactive molecules. Its enantiomeric form (5S) shows distinct biological activity .
Brominated Analogues
  • 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol : Bromine’s electron-withdrawing effect directs electrophilic substitution to the 2- or 3-position. This compound is valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Fully Aromatic vs. Partially Hydrogenated Systems
  • However, reduced solubility compared to its tetrahydronaphthalene counterpart .

Biological Activity

6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is a polycyclic aromatic compound characterized by a naphthalene core that has undergone hydrogenation. This compound features an ethyl group at the 6-position and a hydroxyl group at the 1-position, contributing to its potential biological activities. Notably, it has been identified as a dopamine receptor agonist, indicating its relevance in treating neurological disorders such as Parkinson's disease.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}O
  • Molecular Weight : Approximately 192.25 g/mol
  • Structural Characteristics : The compound's structure allows for interactions with various biological targets, particularly dopamine receptors.

Dopamine Receptor Interaction

Research indicates that this compound interacts with dopamine receptors, specifically D2 and D3 subtypes. This interaction suggests potential therapeutic applications in managing conditions associated with dopamine deficiency.

Receptor Type Activity Potential Application
D2AgonistParkinson's disease
D3AgonistSchizophrenia

The compound's structural modifications can significantly influence its binding affinity and selectivity toward these receptors. This property is crucial for developing new therapeutic agents with improved efficacy and reduced side effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Dopamine Receptor Agonism :
    • A study highlighted the compound's ability to enhance dopamine receptor activity in vitro, suggesting its potential as a treatment for Parkinson's disease symptoms .
    • Structural analogs of this compound have shown promise in increasing receptor activation, which is essential for managing neurological disorders .
  • Synthesis and Modification :
    • Various synthetic methods have been developed to produce this compound and its derivatives. These methods allow for controlled modifications that can optimize biological activity .
    • The synthesis techniques include alkylation and reduction processes that enhance the yield and purity of the final product .
  • Comparative Analysis with Analog Compounds :
    • A comparative analysis of structurally similar compounds was conducted to assess their biological activities. Notable analogs include Rotigotine and other derivatives that exhibit varying degrees of receptor selectivity and efficacy .

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